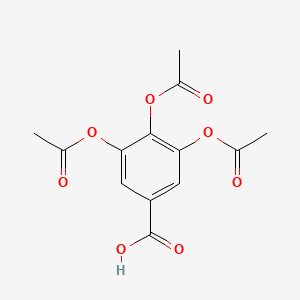

3,4,5-Triacetoxybenzoic acid

説明

Background and Context of 3,4,5-Triacetoxybenzoic Acid Research

This compound, also known by its synonym 3,4,5-tris(acetyloxy)benzoic acid, emerges from the acetylation of gallic acid (3,4,5-trihydroxybenzoic acid). ontosight.aiprepchem.com Gallic acid itself is a well-studied natural product found in numerous plants and is recognized for its diverse biological activities. researchgate.netnih.gov The acetylation of its three hydroxyl groups to form this compound alters its chemical properties, rendering it a more stable and less reactive molecule. plos.orgscispace.com This modification is crucial as it "protects" the reactive hydroxyl groups, allowing for more controlled chemical transformations. scispace.com

The synthesis of this compound is a fundamental process in organic chemistry, typically achieved by reacting gallic acid with acetic anhydride (B1165640) in the presence of a catalyst like sulfuric acid. silae.it This straightforward synthesis makes it a readily accessible starting material for more complex chemical endeavors. prepchem.com The compound is typically a white or light-colored solid. ontosight.ai

Research Significance and Rationale for Studying this compound

The primary significance of this compound in research lies in its role as a versatile intermediate in organic synthesis. ontosight.ai The acetoxy groups can be hydrolyzed back to hydroxyl groups under specific conditions, making it a protected form of gallic acid. This protective strategy is instrumental in multi-step syntheses where the reactivity of the hydroxyl groups of gallic acid would interfere with other desired chemical reactions.

Furthermore, the structural characteristics of this compound, including its ability to form specific crystal structures and participate in supramolecular assemblies, are of interest in materials science and crystal engineering. plos.orgnih.gov Investigations into its solid-state properties, such as polymorphism and cocrystallization, contribute to the fundamental understanding of molecular recognition and self-assembly. plos.orgresearchgate.net

In the context of medicinal chemistry, while direct biological applications are not the focus of this article, it is noteworthy that the compound serves as a precursor for synthesizing various derivatives with potential pharmacological activities. ontosight.airesearchgate.net For instance, it is a key starting material for producing 3,4,5-triacetoxybenzoyl chloride, a reactive acyl chloride used to introduce the 3,4,5-triacetoxybenzoyl moiety into other molecules. ontosight.aiuantwerpen.be

Overview of Prior Research on this compound and Related Compounds

Previous research on this compound has spanned several key areas:

Synthesis and Characterization: A significant body of work details the synthesis of this compound from gallic acid. prepchem.comsilae.it These studies have optimized reaction conditions and characterized the resulting compound using various analytical techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netscispace.com

Structural Analysis: Comprehensive structural investigations have been conducted using single-crystal X-ray diffraction. plos.orgnih.gov These studies have elucidated the molecular geometry, crystal packing, and hydrogen bonding patterns of the anhydrous form of the compound. plos.orgnih.gov Theoretical studies using Density Functional Theory (DFT) calculations have complemented experimental findings, providing insights into the compound's conformational preferences and electronic properties. plos.org

Intermediate in Organic Synthesis: Research has demonstrated its utility as a building block for more complex molecules. It is often converted to its more reactive acid chloride derivative, 3,4,5-triacetoxybenzoyl chloride, which is then used in the synthesis of esters and amides. ontosight.aiprepchem.com This approach has been employed in the synthesis of various compounds, including peptide derivatives and benzotropolones. researchgate.netuantwerpen.be

Comparative Studies: Some studies have compared the properties and activities of this compound with its parent compound, gallic acid, and other derivatives. For example, research has explored how the acetylation of the hydroxyl groups influences properties such as antifungal activity. researchgate.net

Research Aims and Objectives for Investigations Involving this compound

The primary aims and objectives of academic research involving this compound are multifaceted and include:

Development of Novel Synthetic Methodologies: A continuous objective is to devise more efficient, environmentally friendly, and cost-effective methods for the synthesis of this compound and its derivatives.

Exploration of New Chemical Transformations: Researchers aim to explore the reactivity of this compound in novel chemical reactions to create a wider range of functionalized molecules. This includes its use as a precursor for generating new classes of compounds with potentially interesting properties.

Investigation of Solid-State Chemistry: A key objective is the detailed study of its crystal structure, polymorphism, and the formation of cocrystals. plos.orgresearchgate.net Understanding these aspects is crucial for controlling the physical properties of materials derived from this compound.

Probing Structure-Property Relationships: A fundamental goal is to establish clear relationships between the molecular structure of this compound and its derivatives and their resulting chemical and physical properties. This knowledge is vital for the rational design of new molecules with desired functionalities.

Scope and Limitations of the Academic Research on this compound

The scope of academic research on this compound is primarily confined to the fields of organic chemistry, medicinal chemistry, and materials science. The focus is on its synthesis, characterization, reactivity, and application as a chemical building block.

A significant limitation in the publicly available academic literature is the in-depth exploration of its specific applications in industrial processes. While its role as an intermediate is well-established, detailed case studies of its use in the large-scale production of specific commercial products are often proprietary. Furthermore, while some studies touch upon its biological potential, comprehensive investigations into its mechanism of action and in vivo efficacy are limited, as the focus tends to shift to the final, more active derivatives synthesized from it. The research is predominantly at the laboratory scale, and information on its industrial-scale handling and process optimization is less common in academic publications.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O₈ | scbt.comechemi.comnih.gov |

| Molecular Weight | 296.23 g/mol | scbt.comechemi.comnih.gov |

| CAS Number | 6635-24-1 | scbt.comechemi.comnih.gov |

| Appearance | White or light-colored solid | ontosight.ai |

| Melting Point | 166 °C | silae.it |

| Boiling Point | 468.3 °C at 760 mmHg | echemi.com |

| Density | 1.378 g/cm³ | echemi.com |

| Flash Point | 176.8 °C | echemi.com |

| Refractive Index | 1.538 | echemi.com |

| IUPAC Name | 3,4,5-triacetyloxybenzoic acid | nih.gov |

Research Findings on this compound

| Research Area | Key Findings | Source(s) |

| Synthesis | Can be synthesized by reacting gallic acid with acetic anhydride using sulfuric acid as a catalyst. | silae.it |

| Crystal Structure | The anhydrous form crystallizes in the triclinic space group P-1. | plos.orgscispace.com |

| Conformational Analysis | Theoretical calculations show the existence of three stable conformers. | plos.org |

| Reactivity | Serves as a key intermediate for the synthesis of 3,4,5-triacetoxybenzoyl chloride. | ontosight.aiuantwerpen.be |

| Biological Activity Studies | In a comparative study, it showed lower in vitro antifungal activity against certain species compared to gallic acid. | researchgate.net |

| Natural Occurrence | Has been reported to be found in Alchornea glandulosa. | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

3,4,5-triacetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O8/c1-6(14)19-10-4-9(13(17)18)5-11(20-7(2)15)12(10)21-8(3)16/h4-5H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCGLAAQSUGMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216562 | |

| Record name | Benzoic acid, 3,4,5-tris(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-24-1 | |

| Record name | Benzoic acid, 3,4,5-tris(acetyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6635-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6635-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-tris(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-tris(acetyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Triacetoxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TPZ8W7SN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization of 3,4,5 Triacetoxybenzoic Acid

Methodologies for the Chemical Synthesis of 3,4,5-Triacetoxybenzoic Acid

This compound, also known as 3,4,5-tris(acetyloxy)benzoic acid, is a synthetic derivative of gallic acid. Its synthesis is a fundamental process in organic chemistry, primarily serving to protect the reactive hydroxyl groups of gallic acid, rendering the molecule more stable and suitable for subsequent chemical transformations. This section explores the various methodologies developed for its synthesis.

Conventional Synthetic Routes to this compound

The most traditional and widely employed method for synthesizing this compound is the direct acetylation of gallic acid (3,4,5-trihydroxybenzoic acid). This reaction involves treating gallic acid with an acetylating agent, most commonly acetic anhydride (B1165640) or acetyl chloride.

The reaction is typically facilitated by a catalyst, which can be either acidic or basic. A common laboratory preparation involves stirring a mixture of gallic acid with an excess of acetic anhydride and a catalytic amount of concentrated sulfuric acid, often under reflux conditions for several hours. nih.gov After the reaction is complete, the product is typically precipitated by adding cold water, then filtered and purified by recrystallization from a suitable solvent like methanol. nih.gov

Alternatively, bases can be used to catalyze the reaction. Reagents such as sodium hydroxide (B78521) (NaOH), sodium carbonate (Na2CO3), or pyridine are effective in promoting the acetylation process. prepchem.com The use of pyridine as both a solvent and a base is a common practice for acetylation of hydroxyl groups. nih.gov

Advanced Synthetic Approaches for this compound Production

While conventional methods are robust, research into more advanced and sustainable synthetic approaches focuses on improving efficiency, reducing waste, and utilizing milder reaction conditions. For the acetylation of phenolic compounds like gallic acid, these approaches often involve novel catalytic systems and solvent-free protocols.

One advanced approach involves the use of highly efficient catalysts like 4-dimethylaminopyridine (DMAP). DMAP, often used in catalytic amounts, can significantly accelerate acylation reactions with acid anhydrides, even under solvent-free conditions. organic-chemistry.org This method offers high yields and simplifies product purification. Another approach employs Lewis acid catalysts, such as copper(II) triflate (Cu(OTf)₂) or silver triflate, which can efficiently catalyze the acetylation of phenols with acetic anhydride under mild, often solvent-free, conditions at room temperature. organic-chemistry.org

Microwave-assisted synthesis represents another modern technique. Microwave irradiation can dramatically reduce reaction times for acylation, often avoiding the need for a catalyst or base additive, leading to rapid and efficient production with excellent yields. organic-chemistry.org Furthermore, developing greener protocols is a key focus. A sustainable, solvent-free, stoichiometric acetylation protocol using vanadyl sulfate (VOSO₄) as a catalyst has been proposed for phenols, which minimizes waste by avoiding excess reagents and organic solvents. nih.gov

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and stoichiometry of reactants.

Catalyst Selection: The choice between acid and base catalysis can influence the reaction rate and selectivity. Strong mineral acids like sulfuric acid are effective but can sometimes lead to side reactions if not carefully controlled. nih.gov Perchloric acid has also been studied as a potent catalyst for acetylation. iastate.edu Base catalysts like pyridine are very common, while hyper-nucleophilic catalysts like DMAP are known to be particularly efficient, enabling the reaction to proceed under milder conditions. organic-chemistry.orgresearchgate.net

Solvent System: While pyridine can serve as both a catalyst and a solvent, other solvents like dimethylformamide (DMF) have been used. nih.govresearchgate.net However, a significant advancement in optimizing acetylation is the move towards solvent-free conditions. These reactions, often performed with a stoichiometric amount of acetic anhydride and a catalyst, reduce environmental impact and simplify work-up procedures. nih.gov

Temperature and Time: Conventional methods often require heating or refluxing for several hours. nih.gov Optimized procedures using more active catalysts like DMAP or Lewis acids can often be carried out at room temperature with significantly shorter reaction times, ranging from minutes to a few hours. organic-chemistry.org

The table below summarizes various conditions used for the acetylation of phenols, which are applicable to the synthesis of this compound.

| Catalyst | Acetylating Agent | Solvent | Temperature | Time | Yield |

| Sulfuric Acid (H₂SO₄) | Acetic Anhydride | None (reflux) | Reflux | 4 hours | High |

| Pyridine | Acetic Anhydride | Pyridine | Room Temp | Varies | Good-High |

| 4-DMAP (catalytic) | Acetic Anhydride | DMF or None | Room Temp | Short | 78-97% |

| Vanadyl Sulfate (VOSO₄) | Acetic Anhydride | None | Room Temp | 24 hours | ~80% |

| Copper(II) Triflate (Cu(OTf)₂) | Acetic Anhydride | Dichloromethane | Mild | Varies | High |

Functionalization and Derivatization Strategies for this compound

The chemical utility of this compound lies in its capacity to undergo reactions at two primary sites: the carboxylic acid group and the three acetoxy groups.

Esterification and Amidation Reactions of this compound

The carboxylic acid functional group of this compound is readily available for standard derivatization reactions such as esterification and amidation.

Esterification: Esters of this compound can be prepared through standard methods like Fischer esterification. This involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. rug.nl This reaction is an equilibrium process, and conditions are typically optimized to favor the formation of the ester product.

Amidation: Amide derivatives are commonly synthesized for various applications, including pharmaceuticals. A general route to amides involves a two-step process. First, this compound is converted to its more reactive acid chloride derivative by treatment with a chlorinating agent like thionyl chloride or phosphorus trichloride. prepchem.com This 3,4,5-triacetoxybenzoyl chloride can then be reacted with a suitable primary or secondary amine, often in the presence of a base like pyridine or triethylamine, to yield the corresponding amide. prepchem.com

Direct amidation, which avoids the isolation of the acid chloride, is also possible using coupling agents. For instance, this compound has been successfully coupled with amino acid methyl esters and peptides using dicyclohexylcarbodiimide (DCC) as a coupling agent and N-methylmorpholine (NMM) as a base. globalresearchonline.net

Structural Modifications of the Triacetoxy Moiety in this compound

The primary structural modification involving the triacetoxy moiety is its hydrolysis back to the corresponding trihydroxy structure of gallic acid. The three acetoxy groups function as protecting groups for the phenolic hydroxyls. nih.gov

This protective strategy is a cornerstone of its use in multi-step synthesis. The phenolic hydroxyls of gallic acid are reactive and can interfere with transformations intended for the carboxylic acid group or other parts of a larger molecule. By converting them to acetoxy groups, their reactivity is attenuated. The lone pair of electrons on the oxygen atom adjacent to the aromatic ring is delocalized into the carbonyl group of the acetate (B1210297), making it less available for donation to the ring system. stackexchange.com

Once the desired chemical modifications are completed elsewhere on the molecule, the acetoxy groups can be readily removed (deprotected) under basic or acidic hydrolysis conditions to regenerate the free hydroxyl groups of the gallic acid core. msu.edu This robust protect-modify-deprotect strategy makes this compound a valuable intermediate in synthetic organic chemistry.

Modifications of the Carboxylic Acid Group in this compound

The carboxylic acid group of this compound is a key functional handle that allows for a variety of chemical transformations, leading to the synthesis of a diverse range of derivatives. The most common modifications involve the conversion of the carboxylic acid to esters and amides.

A primary route to activating the carboxylic acid for derivatization is its conversion to an acid chloride. This is typically achieved by reacting this compound with a chlorinating agent such as thionyl chloride or phosphorus trichloride prepchem.com. The resulting 3,4,5-triacetoxybenzoyl chloride is a more reactive species that can readily undergo nucleophilic acyl substitution with various nucleophiles.

For instance, the acid chloride can be reacted with a wide array of amines to form the corresponding amides prepchem.com. This reaction is often carried out in the presence of a base, like pyridine or triethylamine, to neutralize the hydrochloric acid byproduct prepchem.com. This method provides a straightforward pathway to a large library of N-substituted 3,4,5-triacetoxybenzamides.

Esterification of this compound can be accomplished through several methods. While direct esterification with alcohols under acidic catalysis is a common strategy for many carboxylic acids, the synthesis of esters from this compound often proceeds via the more reactive acid chloride intermediate to achieve higher yields and accommodate a wider range of alcohols.

Purification and Isolation Techniques for this compound and its Derivatives

The successful synthesis of this compound and its derivatives is contingent upon effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The choice of method depends on the physical and chemical properties of the target compound, such as its solubility, polarity, and crystallinity.

Recrystallization is a widely used technique for purifying solid compounds like this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a hot solvent until the solution is saturated, and then the solution is allowed to cool slowly. As the temperature decreases, the solubility of the compound also decreases, leading to the formation of crystals. Impurities, which are present in smaller amounts, tend to remain dissolved in the solvent. The choice of solvent is critical and is determined by the solubility profile of the compound.

Chromatography is another powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For the purification of this compound and its derivatives, several chromatographic methods can be employed:

Column Chromatography: This is a preparative technique where the stationary phase is packed into a column. The mixture is loaded onto the top of the column, and a solvent (the mobile phase) is passed through, carrying the components at different rates depending on their affinity for the stationary phase.

Thin-Layer Chromatography (TLC): TLC is primarily used for analytical purposes to monitor the progress of a reaction or to determine the purity of a compound. A small amount of the sample is spotted onto a plate coated with a thin layer of stationary phase, and the plate is developed in a chamber with a suitable solvent system.

The following table summarizes common purification techniques and their applications for this compound and its derivatives.

| Purification Technique | Principle of Separation | Application for this compound and Derivatives |

| Recrystallization | Difference in solubility at different temperatures | Primary purification of solid this compound and its crystalline derivatives. |

| Column Chromatography | Differential adsorption onto a solid stationary phase | Separation of reaction mixtures and isolation of pure products, especially for non-crystalline derivatives. |

| Thin-Layer Chromatography | Differential migration on a coated plate | Monitoring reaction progress and assessing the purity of fractions from column chromatography. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is an area of growing importance.

The traditional synthesis of this compound involves the use of acetic anhydride and a strong acid catalyst, which can present environmental and safety concerns. Greener alternatives are being explored to mitigate these issues.

One promising approach is the use of enzymatic catalysis . Enzymes are biocatalysts that can operate under mild reaction conditions, often in aqueous media, and exhibit high selectivity. For instance, lipases have been investigated for the esterification of phenolic acids, and tannase can be used for the synthesis of gallic acid esters nih.govgoogle.comresearchgate.netgoogleapis.com. While the direct enzymatic acetylation of gallic acid to this compound is a subject for further research, the principles of biocatalysis offer a more sustainable route.

Microwave-assisted synthesis is another green chemistry tool that can be applied. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields ajrconline.orgrasayanjournal.co.innih.govresearchgate.netmdpi.com. This can reduce energy consumption and the potential for side reactions. The synthesis of this compound and its derivatives could potentially be optimized using microwave technology.

The use of alternative solvents is also a key aspect of green chemistry. Traditional organic solvents are often volatile and flammable. Ionic liquids, which are salts that are liquid at low temperatures, have emerged as potential green solvents due to their low volatility and high thermal stability rsc.orgnih.govresearchgate.net. Research into the use of ionic liquids as reaction media for acetylation reactions could lead to more environmentally friendly synthetic protocols for this compound.

The following table outlines some green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Gallic acid, the precursor, is a renewable resource derived from plants. |

| Catalysis | Exploring enzymatic catalysts (e.g., lipases, tannase) to replace corrosive acid catalysts. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Safer Solvents and Auxiliaries | Investigating the use of ionic liquids or solvent-free reaction conditions. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact while maintaining its utility as a valuable chemical intermediate.

Spectroscopic Characterization and Structural Elucidation of 3,4,5 Triacetoxybenzoic Acid

Advanced Spectroscopic Techniques for 3,4,5-Triacetoxybenzoic Acid

A suite of spectroscopic techniques has been employed to define the molecular structure of this compound.

NMR spectroscopy confirms the molecular structure of TABA by identifying the chemical environments of its hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic and acetyl protons. In DMSO-d₆, the two equivalent aromatic protons ortho to the carboxylic group appear as a singlet at approximately 7.72-7.88 ppm. plos.orgacgpubs.orgtandfonline.comtandfonline.com The methyl protons of the three acetyl groups are also observed as sharp singlets. The signal for the single para-acetyl group (at C4) appears around 2.30-2.33 ppm, while the signal for the two equivalent meta-acetyl groups (at C3 and C5) is found nearby at 2.27-2.32 ppm. plos.orgacgpubs.orgtandfonline.comtandfonline.com

| Proton Type | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| Aromatic H (ortho) | 7.72 - 7.88 | Singlet | 2H | plos.orgacgpubs.org |

| Para Acetyl CH₃ | 2.30 - 2.33 | Singlet | 3H | plos.orgacgpubs.org |

| Meta Acetyl CH₃ | 2.27 - 2.32 | Singlet | 6H | plos.orgacgpubs.org |

¹³C NMR: The carbon NMR spectrum, recorded in CDCl₃, corroborates the structure with distinct resonances for the carboxylic acid, aromatic ring, and acetyl groups. plos.orgnih.gov The carbonyl carbons of the acetyl groups are found at 169.58 ppm (meta) and 167.68 ppm (para), while the carboxylic acid carbon appears at 166.45 ppm. plos.orgnih.gov The aromatic carbons resonate between 122.83 and 143.52 ppm, and the methyl carbons of the acetyl groups are observed at 20.55 ppm (meta) and 20.16 ppm (para). plos.orgnih.gov

| Carbon Type | Chemical Shift (δ) in CDCl₃ (ppm) | Reference |

|---|---|---|

| C=O (meta Acetyl) | 169.58 | plos.org |

| C=O (para Acetyl) | 167.68 | plos.org |

| COOH | 166.45 | plos.org |

| Aromatic Carbons | 122.83 - 143.52 | plos.org |

| CH₃ (meta Acetyl) | 20.55 | plos.org |

| CH₃ (para Acetyl) | 20.16 | plos.org |

Vibrational spectroscopy offers insight into the functional groups and bonding arrangements within the TABA molecule.

Infrared (IR) Spectroscopy: The experimental Fourier Transform Infrared (FTIR) spectrum of solid-state TABA shows excellent agreement with theoretical spectra simulated using DFT calculations. plos.org Key vibrational bands confirm the presence of the carboxylic acid and acetate (B1210297) functional groups. The characteristic C=O stretching vibration of the carboxylic acid dimer appears as a strong band around 1711 cm⁻¹. plos.org The C=O stretching modes of the three acetoxy groups are observed at higher wavenumbers, with a strong, broad band centered around 1771 cm⁻¹. plos.org The C-O stretching vibrations associated with the ester and acid groups are located in the 1121-1290 cm⁻¹ region. plos.org Aromatic C-H stretching bands are observed above 3000 cm⁻¹. plos.org

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|---|

| 3095 | 3113 | ν(C-H) aromatic | plos.org |

| 1771 | 1770, 1773, 1802 | ν(C=O) acetoxy | plos.org |

| 1711 | 1711 | ν(C=O) carboxylic acid | plos.org |

| 1609 | 1609 | ν(C=C) aromatic | plos.org |

| 1441 | 1439 | δ(C-H) methyl | plos.org |

| 1290 | 1292 | ν(C-O) acid | plos.org |

| 1184 | 1188, 1195 | ν(C-O) ester | plos.org |

| 912 | 913 | δ(O-H) out-of-plane | plos.org |

ν = stretching, δ = bending

Raman Spectroscopy: Specific experimental Raman spectroscopic data for this compound were not available in the surveyed literature.

Detailed experimental UV-Vis absorption spectra for this compound are not extensively reported in the reviewed scientific literature. Electronic transitions for aromatic carboxylic acids typically involve π → π* transitions of the benzene (B151609) ring and the carbonyl groups.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₃H₁₂O₈, corresponding to a molecular weight of 296.23 g/mol . The compound has been identified in natural product extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net

The fragmentation of TABA is expected to proceed through characteristic losses of its functional groups. Key fragmentation pathways would include the sequential loss of ketene (B1206846) (CH₂=C=O, 42 Da) or acetyl radicals (CH₃CO•, 43 Da) from the acetoxy substituents. Other expected fragments include the loss of the hydroxyl radical (•OH, 17 Da) and the entire carboxyl group (•COOH, 45 Da) from the molecular ion.

X-ray Crystallography for the Solid-State Structure of this compound

Single-crystal X-ray diffraction analysis of the anhydrous form of TABA provides a definitive determination of its solid-state structure. plos.org The compound crystallizes in the triclinic P-1 space group. plos.org In the crystal lattice, two TABA molecules form a centrosymmetric dimer through strong intermolecular hydrogen bonds between their carboxylic acid groups. plos.org This classic acid-acid association results in a supramolecular motif known as an R²₂(8) ring. plos.org

The three acetoxy groups exhibit conformational flexibility and are oriented differently with respect to the benzene ring to minimize steric hindrance. plos.org The crystal packing is further stabilized by various C-H···O interactions.

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₂O₈ | plos.org |

| Formula Weight | 296.23 | plos.org |

| Crystal System | Triclinic | plos.org |

| Space Group | P-1 | plos.org |

| a (Å) | 7.5532(4) | plos.org |

| b (Å) | 8.6479(5) | plos.org |

| c (Å) | 11.2334(6) | plos.org |

| α (°) | 70.784(2) | plos.org |

| β (°) | 88.621(2) | plos.org |

| γ (°) | 66.444(2) | plos.org |

| Volume (ų) | 627.53(6) | plos.org |

| Z | 2 | plos.org |

Computational Chemistry Approaches for Structural Analysis of this compound

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in complementing experimental findings and providing deeper insight into the structural and electronic properties of TABA. plos.org

Calculations performed at the B3LYP/6-311++G(2d,p) level of theory were used to conduct a conformational search, which revealed the existence of three stable conformers. plos.org The most stable of these calculated conformers was found to be the one observed experimentally in the crystal structure. plos.org

Geometry optimization of the TABA monomer showed a very good agreement between the calculated geometric parameters (bond lengths and angles) and the experimental X-ray diffraction data, with the main deviations occurring in the carboxylic acid group. plos.org These minor discrepancies are attributed to the influence of intermolecular hydrogen bonding in the solid state, which is not fully accounted for in the gas-phase monomer calculation. plos.org Furthermore, DFT calculations were successfully used to simulate the infrared spectrum of TABA, which showed a strong correlation with the experimental spectrum and allowed for the precise assignment of the normal vibrational modes. plos.org

Density Functional Theory (DFT) Calculations on this compound

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound (TABA), DFT calculations have been instrumental in understanding its molecular geometry, conformational stability, and vibrational spectra.

A comprehensive study of the anhydrous form of TABA utilized DFT calculations at the B3LYP/6-311++G(2d,p) level of theory to explore its conformational landscape. unimi.itrsc.org These calculations revealed the existence of three stable conformers of the TABA molecule. The most stable conformation identified through these theoretical calculations was found to be consistent with the one determined experimentally via single-crystal X-ray diffraction. unimi.itrsc.org

The reactivity of TABA has also been investigated using molecular orbital theory and analyses of the molecular electrostatic potential, derived from DFT calculations. unimi.it Furthermore, the theoretical calculations were employed to simulate the infrared spectrum of the compound. The resulting simulated spectrum showed good agreement with the experimental Fourier Transform Infrared (FTIR) spectrum, which allowed for the precise assignment of the normal vibrational modes of the molecule. unimi.itrsc.org

A comparison between the geometric parameters (bond lengths and angles) obtained from X-ray diffraction and those calculated via DFT shows a high degree of correlation, validating the computational model. However, some discrepancies exist, particularly in the torsion angles of the acetoxyl groups and the bond angles within the carboxylic acid group. nih.gov For instance, the calculated C=O bond length in the carboxylic acid group was found to be slightly shorter than the experimental value, while the C-O bond length was longer. nih.gov These differences are often attributed to the fact that calculations are performed on an isolated molecule in the gas phase, whereas experimental data are from the solid state where intermolecular interactions, such as hydrogen bonding, are significant. nih.gov

Interactive Data Table: Comparison of Experimental and Theoretical Geometric Parameters for this compound

| Parameter | Bond/Angle | Experimental (X-ray) | Theoretical (DFT) |

| Bond Length (Å) | C1-O1 | 1.256 | 1.218 |

| C1-O2 | 1.312 | 1.362 | |

| C2-C1 | 1.488 | 1.503 | |

| Bond Angle (°) | O1-C1-O2 | 122.2 | 120.9 |

| O1-C1-C2 | 123.3 | 126.9 | |

| O2-C1-C2 | 114.5 | 112.1 | |

| Torsion Angle (°) | C4-O3-C8-O4 (α) | -178.6 | 179.9 |

| C5-O5-C10-O6 (β) | -177.3 | 179.9 | |

| C6-O7-C12-O8 (γ) | 178.1 | -179.9 |

Data sourced from a study on the anhydrous form of TABA. nih.govgu.se The theoretical values were obtained for the most stable monomer conformation.

Molecular Dynamics Simulations of this compound

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not widely reported in the literature, the technique is highly applicable for understanding its dynamic behavior. MD simulations model the physical movements of atoms and molecules over time, providing valuable insights into conformational changes, intermolecular interactions, and solvent effects.

Based on MD studies of similar compounds, such as benzoic acid and its derivatives, several potential areas of investigation for this compound can be proposed: unimi.itgu.seunimi.it

Conformational Dynamics: MD simulations could explore the flexibility of the three acetoxy groups and the carboxylic acid group, revealing the timescales and pathways of transitions between different conformational states.

Solvation and Aggregation: Simulating TABA in various solvents would elucidate the nature of solute-solvent interactions and how they influence the molecule's conformation and propensity to aggregate. Studies on benzoic acid have shown that confinement and interactions with surfaces can significantly impact aggregation and the organization of hydrogen bond networks. rsc.orgunimi.it

Crystal Nucleation and Growth: MD simulations are increasingly used to study the initial stages of crystallization. For TABA, these simulations could provide a molecular-level understanding of how molecules arrange to form the crystal lattice, potentially driven by interactions like aromatic stacking, as hypothesized for other benzoic acid derivatives. unimi.it

These computational studies would complement the static picture provided by DFT and X-ray crystallography, offering a dynamic view of this compound's behavior in different environments.

Chromatographic and Electrophoretic Techniques for Analysis of this compound Purity

The assessment of purity is critical for any chemical compound used in research or industry. Chromatographic and electrophoretic techniques are powerful analytical methods for separating and quantifying components in a mixture, making them ideal for purity determination.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing non-volatile compounds like benzoic acid derivatives. For this compound, a reversed-phase HPLC (RP-HPLC) method would be highly suitable.

Principle: In RP-HPLC, the stationary phase (e.g., C18-silica) is nonpolar, and the mobile phase is a polar solvent mixture, typically water with acetonitrile (B52724) or methanol.

Application: this compound, being moderately polar, would be retained on the column and then eluted by the mobile phase. The retention time would be characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate).

Purity Assessment: Impurities, such as the starting material (gallic acid) or partially acetylated byproducts, would likely have different polarities and thus different retention times, appearing as separate peaks in the chromatogram. The purity can be calculated from the relative area of the main peak. Detection is typically achieved using a UV detector, as the benzene ring provides strong chromophores.

Gas Chromatography (GC) could also be employed, though it would likely require derivatization.

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column.

Application: The carboxylic acid group of TABA makes it non-volatile. Therefore, a derivatization step, such as esterification (e.g., methylation), would be necessary to convert it into a more volatile analyte suitable for GC analysis.

Electrophoretic Techniques:

Capillary Electrophoresis (CE) offers high separation efficiency and is well-suited for the analysis of charged species.

Principle: CE separates ions based on their electrophoretic mobility in an electric field.

Application: As a carboxylic acid, this compound can be analyzed in its anionic (deprotonated) form. In a technique like Capillary Zone Electrophoresis (CZE), a background electrolyte with a pH above the pKa of the carboxylic acid would ensure it carries a negative charge and migrates toward the anode. The migration time would be dependent on its charge-to-size ratio.

Purity Assessment: Different impurities would likely have different charge-to-size ratios, enabling their separation from the main compound. This method is particularly useful for separating closely related acidic or basic compounds.

These analytical techniques provide robust and reliable methods for determining the purity of this compound, ensuring its quality for subsequent applications.

Chemical Reactivity and Reaction Mechanisms of 3,4,5 Triacetoxybenzoic Acid

Hydrolysis and Saponification Reactions of the Acetoxy Groups in 3,4,5-Triacetoxybenzoic Acid

The three acetoxy groups on the benzene (B151609) ring are ester linkages and are susceptible to cleavage through hydrolysis, a reaction that breaks these bonds by reacting with water. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the carbonyl oxygen of the acetoxy group is protonated, which increases the electrophilicity of the carbonyl carbon. pearson.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. pearson.com Subsequent proton transfer and elimination of acetic acid regenerates the acid catalyst and yields gallic acid (3,4,5-trihydroxybenzoic acid). The reaction is reversible and is the opposite of esterification. youtube.com The mechanism for aryl acetates involves the activation of the carbonyl group to facilitate nucleophilic attack by water. nih.govacs.org

Saponification (Base-Catalyzed Hydrolysis): Saponification is the hydrolysis of esters under basic conditions, a process that is effectively irreversible. masterorganicchemistry.comquora.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of each acetoxy group. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, eliminating a phenoxide ion and forming acetic acid. The phenoxide ion is then protonated by the newly formed acetic acid, and the acetic acid is deprotonated by the base, driving the reaction to completion. masterorganicchemistry.com This process is repeated for all three acetoxy groups, ultimately yielding the trisodium (B8492382) salt of gallic acid and sodium acetate (B1210297). Subsequent acidification is required to obtain the neutral gallic acid. caltech.edu The rate of saponification is dependent on the stability of the leaving phenoxide group. rsc.org

The general conditions for saponification often involve heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). caltech.edu

Table 1: Comparison of Hydrolysis and Saponification of Acetoxy Groups

| Feature | Acid-Catalyzed Hydrolysis | Saponification (Base-Catalyzed Hydrolysis) |

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |

| Reversibility | Reversible | Irreversible |

| Initial Product | Gallic acid and acetic acid | Salt of gallic acid and salt of acetic acid |

| Mechanism | Protonation of carbonyl, nucleophilic attack by water | Nucleophilic attack by hydroxide ion, formation of tetrahedral intermediate |

| Reaction pH | Acidic | Basic/Alkaline |

Carboxylic Acid Reactions of this compound

The carboxylic acid group (-COOH) is a key reactive site, allowing for reactions such as esterification, amidation, and decarboxylation.

Esterification and Amidation Kinetics

Esterification: This reaction involves the conversion of the carboxylic acid group to an ester in the presence of an alcohol and an acid catalyst. The kinetics of benzoic acid esterification have been shown to be first-order with respect to the benzoic acid. researchgate.netdnu.dp.ua The reaction mechanism, known as Fischer esterification, involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, yielding the ester. youtube.com The activation energy for the esterification of benzoic acid with 1-butanol (B46404) has been reported to be approximately 58.40 kJ/mol for the forward reaction. dnu.dp.ua For similar reactions, activation energies are often in the range of 60-62 kJ/mol. mdpi.com

Amidation: this compound can react with amines to form amides. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is slow. Common methods involve converting the carboxylic acid to a more reactive species like an acid chloride or using coupling reagents. Recent developments focus on catalytic methods for direct amidation. researchgate.net The reaction involves the nucleophilic attack of the amine on the activated carbonyl carbon, followed by the elimination of a leaving group (e.g., water), to form the amide bond.

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction is generally difficult and requires high temperatures or specific catalytic conditions. nih.govmasterorganicchemistry.com

Thermal Decarboxylation: The thermal decarboxylation of simple benzoic acids is slow, with only a few percent conversion after an hour at 400°C. nist.gov However, the presence of activating groups, particularly hydroxyl groups at the ortho or para positions, can significantly increase the rate of decarboxylation. nist.gov For this compound, the acetoxy groups are electron-withdrawing, which would be expected to hinder decarboxylation via an electrophilic mechanism. However, upon hydrolysis to gallic acid, the resulting hydroxyl groups would activate the ring towards decarboxylation.

Catalytic Decarboxylation: Transition metal catalysts (e.g., based on Cu, Ag, Pd) can facilitate the decarboxylation of aromatic carboxylic acids under milder conditions. nih.govacs.org These reactions often proceed through the formation of an aryl-metal intermediate. nih.gov Radical decarboxylation pathways can also be initiated, for example, through photoredox catalysis, which can proceed at much lower temperatures. nih.gov The mechanism often involves the formation of a carboxyl radical, which rapidly loses CO₂ to form an aryl radical. nist.gov

Table 2: Factors Influencing Decarboxylation of Benzoic Acids

| Factor | Influence on Decarboxylation Rate | Mechanism |

| Temperature | Higher temperatures increase the rate | Provides energy to overcome the activation barrier |

| Substituents | ortho/para -OH groups strongly activate | Stabilize the transition state or intermediate |

| Catalysts | Transition metals (Cu, Ag, Pd) can lower the required temperature | Formation of organometallic intermediates |

| Reaction Conditions | Basic conditions can promote decarboxylation | Formation of carboxylate anion |

Electrophilic Aromatic Substitution Reactions of the Benzene Ring in this compound

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reactivity and orientation of substitution are governed by the substituents already present on the ring. minia.edu.eg

In this compound, the ring is substituted with one carboxylic acid group and three acetoxy groups.

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. wikipedia.org

Given the substitution pattern of TABA, the two available positions for substitution are at C2 and C6. These positions are ortho to the carboxylic acid group and ortho to the 3- and 5-acetoxy groups, respectively. The directing effects of the substituents are in conflict. However, the combined deactivating effect of four electron-withdrawing groups (one -COOH and three -OCOCH₃) makes the aromatic ring of this compound extremely unreactive towards electrophilic aromatic substitution. youtube.commasterorganicchemistry.commasterorganicchemistry.com Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require extremely harsh conditions and are unlikely to proceed efficiently. minia.edu.eg

Nucleophilic Substitution and Addition Reactions Involving this compound

Nucleophilic reactions on this compound primarily involve the functional groups rather than the aromatic ring itself.

Nucleophilic Acyl Substitution: As discussed in sections 4.1 and 4.2.1, the carbonyl carbons of both the acetoxy groups and the carboxylic acid group are electrophilic and are subject to attack by nucleophiles. This leads to hydrolysis, saponification, esterification, and amidation, which are all types of nucleophilic acyl substitution reactions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring, is generally not a feasible pathway for this molecule. SNAr reactions require the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho and/or para to it. This compound lacks a suitable leaving group on the ring.

Redox Chemistry and Electrochemical Behavior of this compound

The redox chemistry of this compound is closely related to its precursor, gallic acid. Gallic acid is a well-known antioxidant, and its electrochemical behavior has been studied extensively. sohag-univ.edu.egnih.gov

The electrochemical oxidation of gallic acid typically shows two irreversible anodic peaks in cyclic voltammetry, corresponding to the oxidation of the hydroxyl groups. sohag-univ.edu.egresearchgate.netnih.gov The oxidation process is diffusion-controlled. sohag-univ.edu.egmdpi.com The presence of the three hydroxyl groups makes the molecule easily oxidizable.

Table 3: Comparison of Electrochemical Properties

| Compound | Key Feature | Expected Electrochemical Behavior |

| Gallic Acid | Three free hydroxyl groups | Readily oxidized, shows distinct anodic peaks in cyclic voltammetry sohag-univ.edu.egnih.gov |

| This compound | Hydroxyl groups protected as acetates | More resistant to oxidation, oxidation would occur at a higher potential |

Reaction Mechanism Studies of this compound Transformations

Comprehensive searches for dedicated studies on the reaction mechanisms of this compound transformations have not yielded specific results. General principles of ester hydrolysis and acyl substitution reactions can be applied to hypothesize potential mechanisms, but direct experimental or computational evidence for this specific molecule is wanting.

Kinetic Isotope Effects in this compound Reactions

No peer-reviewed articles or scholarly publications were identified that specifically investigate the kinetic isotope effects in reactions involving this compound. The application of kinetic isotope effects is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of the transition state. wikipedia.orglibretexts.org For instance, isotopic labeling (e.g., with deuterium (B1214612) or carbon-13) at various positions in the this compound molecule, such as the acetyl groups or the benzoic acid ring, could theoretically provide insight into which bonds are broken or formed during reactions like hydrolysis. However, no such studies have been published.

Transition State Analysis of this compound Reactions

Similarly, there is a notable absence of research focused on the transition state analysis of reactions involving this compound. Transition state theory provides a framework for understanding reaction rates by examining the properties of the activated complex. nih.gov Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to model transition states and calculate activation energies. While a structural and theoretical investigation of the this compound molecule itself has been conducted using DFT, this study focused on its conformational analysis and electronic properties in the ground state, not on the transition states of its reactions. nih.govnih.gov Without experimental kinetic data or specific computational studies on its reaction pathways, a detailed analysis of the transition states involved in its transformations remains speculative.

Due to the absence of specific research data in these areas, it is not possible to provide detailed research findings or data tables as requested. The scientific community has yet to publish in-depth mechanistic studies on the kinetic isotope effects and transition state analysis for this compound.

Applications and Material Science Aspects of 3,4,5 Triacetoxybenzoic Acid Derivatives

Utilization of 3,4,5-Triacetoxybenzoic Acid in Polymer Chemistry

The unique structure of this compound, featuring a carboxylic acid group and three protected hydroxyl groups, makes it a valuable component in the synthesis of advanced polymers. It can act as a building block for the main polymer chain or as a precursor to cross-linking agents that create robust polymer networks.

Monomer for Polymer Synthesis

This compound serves as a specialized monomer for creating highly branched polymers, particularly hyperbranched polyesters. uc.ptvdoc.pub Functioning as an AB₃-type monomer, its single carboxylic acid group (A-functionality) can react with the hydroxyl groups (B-functionality) of other monomers after the removal of the acetyl protecting groups. This structure allows for the one-step synthesis of polymers with a dendritic, tree-like architecture. uc.pt

The polycondensation of this compound, often in combination with other monomers, leads to the formation of copolyesters with unique properties. uc.pt For instance, it has been used to prepare:

Liquid-crystalline polyesters. uc.pt

Potentially biodegradable polyesters. uc.pt

Hyperbranched poly(ester-amide)s. uc.ptvdoc.pub

The synthesis involves melt polycondensation, where the acetylated monomer is heated, causing esterification reactions that build the complex, branched polymer structure. uc.pt The resulting hyperbranched polymers are noted for their distinct physical properties compared to linear polymers, such as lower viscosity and a high density of functional end groups. core.ac.uk

Cross-linking Agent Applications

While this compound itself is not a direct cross-linking agent, it is a critical precursor to gallic acid, a highly effective and biocompatible cross-linker. mdpi.comrsc.org The process involves the hydrolysis of the acetoxy groups to reveal the three reactive hydroxyl groups of gallic acid. These hydroxyls can then form covalent or non-covalent bonds between polymer chains, creating a stable three-dimensional network.

Gallic acid's cross-linking ability is particularly valuable in hydrogel formation and the modification of biopolymers like gelatin, casein, and chitosan (B1678972) for various applications. mdpi.comnih.gov Under alkaline conditions, the hydroxyl groups of gallic acid can oxidize and form conjugates with proteins, effectively stabilizing the polymer matrix. mdpi.comresearchgate.net This method is considered a milder and more biocompatible alternative to synthetic cross-linkers like glutaraldehyde. mdpi.com

The introduction of gallic acid as a cross-linker has been shown to improve several material properties, as detailed in the table below.

Table 1: Impact of Gallic Acid Cross-linking on Polymer Properties

| Property | Observation | Application Relevance |

|---|---|---|

| Mechanical Strength | Increased tensile strength and Young's modulus in gelatin-casein films. nih.gov | Food Packaging, Biomaterials |

| Thermal Stability | Enhanced thermal stability of composite films. nih.gov | Food Packaging |

| Water Resistance | Reduced swelling degree and water solubility in hydrocolloid films. nih.gov | Food Packaging, Biomaterials |

| Gas Barrier | Improved resistance to oxygen and water vapor permeability. researchgate.net | Food Packaging |

| Adhesion | Enhanced adhesive properties in coatings. mdpi.com | Coatings |

Role of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry explores the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound (TABA) participates in self-assembly primarily through hydrogen bonding between its carboxylic acid groups.

Structural investigations of anhydrous TABA have revealed that molecules arrange themselves into specific, repeating patterns in the solid state. researchgate.netorcid.org The most prominent of these is the formation of a classic dimer motif, where two TABA molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid functions. researchgate.net This acid-acid association creates a stable, ring-like supramolecular structure. researchgate.net The stability of this arrangement is a key factor in the crystalline architecture of the compound. This behavior is characteristic of many benzoic acid derivatives, which are known to form hydrogen-bonded dimers that can further organize into higher-order structures. researchgate.net

Biomedical Applications of this compound Derivatives

The biomedical utility of this compound stems from its role as a protected precursor to gallic acid. This allows for its use in designing sophisticated drug delivery systems and functional biomaterials for regenerative medicine.

Prodrug Design and Delivery Systems

This compound can be considered a prodrug of gallic acid (3,4,5-trihydroxybenzoic acid). A prodrug is an inactive or less active molecule that is converted into an active drug within the body. In this case, the acetoxy groups mask the polar hydroxyl groups of gallic acid. This modification increases the lipophilicity of the molecule, which can potentially enhance its ability to cross cell membranes.

Once administered, the ester linkages of the acetoxy groups are susceptible to hydrolysis by esterase enzymes present in the body, releasing the active gallic acid. This strategy is employed to improve the bioavailability of phenolic compounds. Derivatives of this compound have been incorporated into more complex molecules, such as linking them with amino acids and peptides to create compounds with potent biological activities. researchgate.net For example, it has been attached to other pharmacologically active molecules to create novel derivatives with potential therapeutic applications. nih.gov

Materials for Tissue Engineering and Regenerative Medicine

In tissue engineering, creating scaffolds that support cell growth and promote tissue regeneration is crucial. The properties of gallic acid—antioxidant, antibacterial, and anti-inflammatory—make it an excellent candidate for incorporation into biomaterials. rsc.orgresearchgate.net this compound serves as a stable precursor that can be used to chemically integrate gallic acid into polymer scaffolds.

Gallic acid has been successfully incorporated into hydrogels and other scaffolds for tissue engineering applications, particularly for bone regeneration. frontiersin.orgacs.org By grafting gallic acid onto polymers like gelatin or chitosan, researchers have created multifunctional hydrogels that exhibit:

Outstanding Antioxidant Properties: The hydrogels can scavenge harmful reactive oxygen species (ROS) in damaged tissues, creating a more favorable environment for healing. rsc.orgacs.org

Enhanced Cell Adhesion: The catechol-like structure of gallic acid promotes cell adhesion, which is essential for tissue integration. frontiersin.org

Antibacterial Activity: Gallic acid can destroy the integrity of bacterial cell walls, reducing the risk of infection at the implant site. frontiersin.org

The use of gallic acid, delivered from its triacetoxy precursor, allows for the development of biocompatible scaffolds that not only provide structural support but also actively participate in the healing process. mdpi.comresearchgate.net

Catalytic Applications of this compound and its Complexes

The exploration of this compound as a primary ligand in the synthesis of catalytically active metal complexes is an area with minimal specific research. Generally, the catalytic activity of metal complexes is highly dependent on the nature of the ligands attached to the metal center. These ligands influence the electronic and steric environment of the metal, thereby tuning its reactivity and selectivity for specific chemical transformations.

In principle, this compound possesses potential coordination sites through its carboxylic acid group and the carbonyl oxygens of the acetate (B1210297) groups. These sites could allow it to act as a ligand, forming complexes with various transition metals. Such complexes could theoretically be investigated for catalytic activity in reactions such as oxidation, reduction, or various coupling reactions. However, specific studies detailing the synthesis, characterization, and catalytic performance of metal complexes with this compound as the primary ligand are not prominently featured in the scientific literature.

Research in the broader field of coordination chemistry has extensively studied complexes with benzoic acid and its hydroxylated derivatives (like gallic acid) as ligands. These complexes have shown promise in various catalytic applications. It is conceivable that future research may extend to investigate the impact of the acetoxy groups in this compound on the catalytic properties of its corresponding metal complexes. The electronic effects of the acetyl groups could modulate the electron density at the metal center, potentially influencing the catalytic cycle of a reaction.

Advanced Materials Fabrication with this compound

The use of this compound in the fabrication of advanced materials is another area where specific, detailed research is not widely available. In polymer science and materials chemistry, functionalized molecules can be incorporated into larger structures to impart specific properties.

The structure of this compound, with its carboxylic acid and multiple acetate groups, suggests its potential as a monomer or a modifying agent in the synthesis of polymers like polyesters or polyamides. The carboxylic acid group can participate in polymerization reactions, while the bulky and somewhat polar acetate groups could influence the physical and chemical properties of the resulting material, such as its solubility, thermal stability, and mechanical strength.

For instance, in the context of polyesters, this compound could potentially be used as a comonomer to introduce pendant functional groups along the polymer chain. These groups could serve as sites for further chemical modification or influence the intermolecular interactions within the polymer matrix. Similarly, in the field of coatings and resins, such a molecule could be used to modify the properties of the final product, potentially affecting adhesion, hardness, or chemical resistance.

However, concrete examples and detailed studies on the synthesis of specific polymers or advanced materials using this compound, along with comprehensive characterization of their properties, are not well-documented in the accessible scientific literature. The compound is more commonly noted as a derivative of gallic acid and an intermediate in organic synthesis. myskinrecipes.com

Computational Modeling and Theoretical Studies of 3,4,5 Triacetoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure of 3,4,5-Triacetoxybenzoic Acid

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and reactivity of this compound (TABA). nih.govsemanticscholar.org A comprehensive investigation of the anhydrous form of TABA utilized DFT calculations at the B3LYP/6-311++G(2d,p) level of theory to analyze its molecular geometry, vibrational frequencies, and electronic structure. nih.govnih.gov

Conformational analysis revealed the existence of three stable conformers of the TABA molecule. nih.govplos.org The most stable of these conformers was found to be the one observed experimentally in the anhydrous crystalline form. plos.org The geometric parameters obtained from theoretical calculations showed good agreement with experimental X-ray diffraction data, with the main deviations observed in the carboxylic acid group, likely due to intermolecular interactions in the solid state. nih.gov

The study of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of a molecule. plos.org For TABA, both HOMO and HOMO-1 orbitals exhibit π bonding symmetries and are primarily located on the aromatic ring. plos.org The LUMO and LUMO+1 orbitals are of π* antibonding symmetry and are also spread across the aromatic ring. plos.org The calculated energies of these orbitals provide quantitative measures of the molecule's reactivity. The energy of the LUMO, at -1.929 eV, suggests that TABA is a good electrophile. plos.org The HOMO-LUMO energy gap (Egap) is a key indicator of chemical stability; for TABA, this gap is calculated to be 5.464 eV, indicating high chemical stability. plos.org

Molecular electrostatic potential (MEP) maps are also used to investigate reactivity, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov These theoretical studies collectively provide a detailed picture of the electronic landscape of the this compound molecule. nih.gov

| Property | Value |

|---|---|

| HOMO Energy | -7.393 eV |

| LUMO Energy | -1.929 eV |

| HOMO-LUMO Energy Gap (Egap) | 5.464 eV |

| Interaction Energy of Homo-Synthon | -20.99 kcal/mol |

Molecular Docking and Drug Design Simulations Involving this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is fundamental in structure-based drug design for evaluating the binding affinity and interaction between a potential ligand and a macromolecular target, such as a protein. geetauniversity.edu.in

While specific molecular docking studies focusing on this compound are not extensively documented in the literature, research on its parent compound, gallic acid (3,4,5-trihydroxybenzoic acid), and its derivatives provides a strong basis for its potential in drug design. The structural modification from hydroxyl groups in gallic acid to acetoxy groups in TABA alters the molecule's size, polarity, and hydrogen bonding capabilities, which would significantly influence its binding interactions with protein targets. nih.gov The acetoxy groups, being less reactive than hydroxyls, make TABA a more stable form of gallic acid. semanticscholar.orgnih.gov

For instance, docking studies have been performed on gallic acid against various protein targets. Induced fit docking was used to understand the binding interactions of gallic acid with signaling molecules like TNF-α, AP-1, and NF-κB, which are implicated in UVB-induced photodamage. nih.gov Similarly, derivatives of gallic acid have been investigated as potential inhibitors of the SARS-CoV-2 main protease through molecular docking, demonstrating the utility of this scaffold in antiviral drug design. nih.gov Other studies have explored novel analogs of 3,4,5-trihydroxybenzoic acid as potential inhibitors of HSP90alpha, a molecular chaperone crucial for cell survival in microorganisms. researchgate.net These studies highlight the therapeutic potential of the gallic acid framework and suggest that this compound could be a valuable candidate for similar computational screening against a range of biological targets.

| Compound/Derivative | Protein Target | Research Focus | Reported Docking/Glide Score (kcal/mol) |

|---|---|---|---|

| Gallic Acid (3,4,5-trihydroxybenzoic acid) | NF-κB (PDB: 1SVC) | Amelioration of UVB induced photodamage | -7.01 |

| Gallic Acid (3,4,5-trihydroxybenzoic acid) | AP-1 (PDB: 1FOS) | Amelioration of UVB induced photodamage | -6.14 |

| Octyl Gallate | SARS-CoV-2 Main Protease | Potential antiviral activity | -60.22 (Docking Score) |

| Gallic Acid | SARS-CoV-2 Main Protease | Potential antiviral activity | -38.31 (Docking Score) |

| Novel Gallic Acid Analog (Compound 4N) | HSP90alpha (PDB: 1YC1) | Potential antimicrobial activity | -6.5 |

Reaction Pathway and Energy Landscape Mapping for this compound

Understanding the reaction pathways for the synthesis of this compound and its molecular energy landscape is essential for optimizing its production and understanding its conformational dynamics.

The most common and straightforward synthesis of this compound involves the acetylation of gallic acid. nih.gov This reaction is typically carried out by treating gallic acid with acetic anhydride (B1165640), often in the presence of an acid catalyst such as sulfuric acid. nih.gov The process involves the esterification of the three phenolic hydroxyl groups of gallic acid with acetyl groups from the acetic anhydride. The mixture is usually heated under reflux to drive the reaction to completion. nih.gov Upon cooling and addition of water, the product, this compound, precipitates as a solid and can be purified by crystallization. nih.gov

From a theoretical perspective, the energy landscape of the this compound molecule itself has been mapped through conformational searches. nih.gov These computational studies, performed at the B3LYP/6-311++G(2d,p) level of theory, have shown that the molecule can exist in at least three stable conformations. plos.org The relative energies of these conformers determine their population at a given temperature. The substituents on the aromatic ring, specifically the three acetoxyl groups and the carboxylic acid group, are conformationally flexible, leading to these different stable arrangements. nih.gov The most stable conformer identified through these calculations corresponds to the structure observed in the anhydrous crystal form, indicating that this conformation is the most energetically favorable, at least in the solid state. nih.govplos.org The stability of the dimeric structure, formed through hydrogen bonding between the carboxylic acid groups of two molecules, has also been quantified, with an interaction energy of -20.99 kcal/mol, highlighting the strength of this supramolecular synthon. plos.org

QSAR and Cheminformatics Analysis of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used in drug discovery to correlate the chemical structure of compounds with their biological activity. geetauniversity.edu.inresearchgate.net These approaches allow for the prediction of the activity of new, unsynthesized molecules and the optimization of lead compounds.

For this compound, a QSAR study would involve creating a library of analogs by systematically modifying its structure. For example, the acetyl groups could be replaced with other acyl groups of varying chain lengths or electronic properties. The carboxylic acid could be esterified or converted to an amide. The aromatic ring could be further substituted with different functional groups.

Once a series of analogs is designed, various molecular descriptors would be calculated for each molecule. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Electronic Descriptors: Such as HOMO-LUMO energies, dipole moment, and atomic charges, which describe the electronic distribution and reactivity. researchgate.net

Hydrophobic Descriptors: Like the partition coefficient (LogP), which measures the molecule's lipophilicity and affects its ability to cross cell membranes. researchgate.net

Steric Descriptors: Including molecular weight, volume, surface area, and specific shape indices, which relate to how the molecule fits into a target binding site. geetauniversity.edu.in

These calculated descriptors would then be used to build a mathematical model that relates them to the experimentally measured biological activity of the compounds (e.g., IC50 values for enzyme inhibition). frontiersin.org Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to create the QSAR model. A robust QSAR model can then be used to predict the activity of new analogs, prioritizing the synthesis of the most promising candidates and guiding the design of more potent and selective compounds. Such an approach, while not yet specifically reported for this compound, has been widely applied to other classes of benzoic acid derivatives and polyphenolic compounds to understand their structure-activity relationships. mdpi.com

Future Directions and Emerging Research Avenues for 3,4,5 Triacetoxybenzoic Acid

Untapped Synthetic Methodologies for 3,4,5-Triacetoxybenzoic Acid

The conventional synthesis of TABA involves the acylation of gallic acid with acetic anhydride (B1165640) using a strong acid catalyst like sulfuric acid. While effective, this method presents challenges related to catalyst removal, harsh reaction conditions, and environmental concerns. Future research should focus on developing more efficient, selective, and sustainable synthetic routes.